molecular formula C19H16N4OS B2518118 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 326915-93-9

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2518118
CAS No.: 326915-93-9
M. Wt: 348.42
InChI Key: ABJGNKGWFFUPSX-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This pathway is a primary focus in oncological research, particularly for myeloproliferative neoplasms (MPNs) where dysregulated JAK2 signaling, often due to the JAK2 mutation, drives pathological cell proliferation. The compound's high selectivity for JAK2 over other JAK family members makes it a valuable chemical probe for dissecting the specific contributions of JAK2 in both normal and disease-state cellular signaling . Its research applications are centered on hematological malignancies, and it has been utilized in studies to understand the mechanisms of drug resistance and to explore combination therapies. For instance, research indicates that this thienopyrazole-carboxamide compound can be used to investigate the relationship between JAK2 inhibition and the sensitization of cancer cells to other targeted agents , providing a strategic tool for developing novel therapeutic regimens. Its well-characterized inhibitory profile provides researchers with a reliable means to explore JAK2-dependent physiological and pathological processes, offering significant utility for basic signal transduction research and preclinical drug discovery programs.

Properties

IUPAC Name

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-16-10-17(18(24)21-12-14-6-5-9-20-11-14)25-19(16)23(22-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJGNKGWFFUPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyrazole ring.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the pyridin-3-ylmethyl group: This step involves the alkylation of the thieno[2,3-c]pyrazole core with pyridin-3-ylmethyl halides.

    Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents such as amines and coupling agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridin-3-ylmethyl groups, using reagents such as halides and nucleophiles.

    Coupling Reactions: Coupling reactions with various coupling agents can lead to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-c]pyrazole derivatives exhibit varied biological activities depending on substituents at positions 1, 3, and 4. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Physicochemical Properties

Compound ID Substituent at Position 5 (Carboxamide) Key Structural Features Molecular Weight LogP* (Predicted)
Target Compound Pyridin-3-ylmethyl Pyridine ring enhances polarity ~360–370 2.5–3.0
7b () Pyridin-3-ylmethyl Same as target compound 339.457
7f (4-Chlorophenyl derivative) 4-Chlorophenyl Increased lipophilicity ~375 3.8–4.2
7e (4-Methoxyphenyl derivative) 4-Methoxyphenyl Methoxy group improves solubility ~365 2.8–3.3
N-Cyclohexyl analog () Cyclohexyl Higher lipophilicity, reduced polarity 339.457 4.0–4.5
Selenolo analog () Selenium replaces sulfur in thieno ring Increased electronegativity ~380 3.2–3.7

*LogP values are estimated based on substituent contributions.

Antioxidant Efficacy Against 4-Nonylphenol Toxicity ():
Compound ID % Altered Erythrocytes (10 ppm) Key Finding
7b (Target analog) 0.6% Most effective, minimal erythrocyte damage
7f 29% High toxicity due to electron-withdrawing Cl substituent
7e 28% Methoxy group reduces efficacy compared to pyridinyl
8 (Chloroacetylated derivative) 40% Chloroacetyl group exacerbates toxicity

The pyridin-3-ylmethyl group in 7b significantly enhances antioxidant activity, likely due to improved hydrogen-bonding capacity and reduced steric hindrance compared to bulkier substituents (e.g., cyclohexyl) or electron-deficient groups (e.g., 4-chlorophenyl) .

Antimicrobial and Antifungal Activity ():
  • Target Compound Analogs: Thieno[2,3-c]pyrazoles with pyridinyl or phenyl groups exhibit moderate antifungal activity (MIC: 8–32 µg/mL against Candida albicans) .
  • Selenolo Analogs: Selenium substitution (e.g., compound 6 in ) improves antibacterial activity (MIC: 4–16 µg/mL against Staphylococcus aureus), highlighting the role of heteroatom choice .

Key Research Findings

Substituent Impact : Pyridin-3-ylmethyl at position 5 optimizes antioxidant efficacy, while bulkier or electron-withdrawing groups (e.g., 4-chlorophenyl) reduce activity .

Heteroatom Effects : Replacing sulfur with selenium enhances antibacterial properties but may reduce metabolic stability .

Synthetic Flexibility : The carboxamide position allows modular derivatization, enabling rapid SAR studies .

Biological Activity

3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a synthetic compound belonging to the thienopyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18N4OSC_{18}H_{18}N_{4}OS, with a molecular weight of 334.4 g/mol. The synthesis typically involves several steps:

  • Formation of the thieno[2,3-c]pyrazole core : Cyclization of appropriate precursors.
  • Introduction of the phenyl group : Substitution reactions using phenyl halides.
  • Attachment of the pyridin-3-ylmethyl group : Alkylation with pyridin-3-ylmethyl halides.
  • Formation of the carboxamide group : Conversion from carboxylic acid derivatives using amines and coupling agents.

This multi-step synthesis allows for the precise construction of the compound's unique structure, which is pivotal for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF712.50
NCI-H46042.30
Hep-217.82

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli40 µg/mL
Bacillus subtilis40 µg/mL

These findings suggest that modifications in the thienopyrazole structure can enhance antimicrobial efficacy.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors that are crucial in cancer and microbial pathways. Research indicates that it may modulate signaling pathways associated with cell survival and proliferation .

Study on Anticancer Activity

In a study conducted by Bouabdallah et al., various thienopyrazole derivatives were synthesized and screened for anticancer activity against different cell lines, including MCF7 and NCI-H460. The study found that compounds similar to this compound exhibited significant cytotoxicity, suggesting a promising avenue for developing new anticancer therapies .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thienopyrazoles, reporting that compounds with structural similarities to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the potential for these compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. A common approach includes coupling a pre-synthesized thieno[2,3-c]pyrazole-5-carboxylic acid derivative with pyridin-3-ylmethylamine under amide-forming conditions (e.g., using EDCI/HOBt or DCC as coupling agents). Key parameters requiring optimization include:

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use anhydrous DMF or dichloromethane to enhance reagent solubility.
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
    • Monitoring : Reaction progress should be tracked via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirmed by LC-MS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirmation?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm; aromatic protons in thienopyrazole core at δ 7.0–8.5 ppm) .
  • HRMS : Verify molecular formula (expected [M+H]+ ~394.12) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs ) resolves 3D conformation, though challenges arise due to molecular flexibility. Slow evaporation from acetonitrile is recommended for crystal growth.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data across analogues of this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values in kinase assays) may stem from:

  • Structural Variations : Compare substituent effects (e.g., pyridin-3-ylmethyl vs. cyclohexyl groups in analogues ).
  • Assay Conditions : Standardize protocols (e.g., ATP concentration, pH) and use internal controls (e.g., staurosporine for kinase inhibition).
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance across datasets. Replicate experiments in triplicate under blinded conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-methyl position to enhance metabolic stability.
  • Pyridine Substitutions : Replace pyridin-3-ylmethyl with 4-fluorophenyl to assess impact on LogP and membrane permeability.
  • In Silico Tools : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like Factor Xa, guided by analogues in . Validate with SPR or ITC for binding kinetics.

Q. What experimental approaches address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Crystallization Screens : Use commercially available kits (e.g., Hampton Research) with varied solvents (e.g., DMSO/water, PEG-based solutions).
  • Cryoprotection : Soak crystals in 20% glycerol before flash-cooling in liquid nitrogen.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address twinning or disorder by refining occupancy ratios.

Q. How can researchers mitigate oxidative degradation of the thienopyrazole core during storage or biological assays?

  • Methodological Answer :

  • Storage : Use amber vials under inert gas (N2/Ar) at -20°C. Add antioxidants (0.1% BHT) to stock solutions in DMSO.
  • Assay Buffers : Avoid strong oxidizers (e.g., H2O2); use PBS (pH 7.4) with 1 mM EDTA to chelate metal ions.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC-PDA analysis .

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